molecular formula C5H7AgO2 B097704 (Pentane-2,4-dionato-O,O')silver CAS No. 15525-64-1

(Pentane-2,4-dionato-O,O')silver

Cat. No.: B097704
CAS No.: 15525-64-1
M. Wt: 206.98 g/mol
InChI Key: UEGHNEVWUGTMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pentane-2,4-dionato-O,O’)silver, also known as Silver 2,4-pentanedionate, is a chemical compound with the molecular formula C5H8AgO2 . It is primarily used in laboratory settings and is not recommended for use in food, drugs, pesticides, or biocidal products . It is manufactured by companies like City Chemical and is available for purchase in high purity.


Synthesis Analysis

While specific synthesis methods for (Pentane-2,4-dionato-O,O’)silver were not found, a related compound, pentane-2,4-dionato (1,4,7,10-tetra-azacyclododecane)cobalt (III) diperchlorate, has been synthesized and characterized . The synthesis involved the reaction of the cobalt compound with N-bromosuccinimide to yield a brominated complex .


Physical And Chemical Properties Analysis

(Pentane-2,4-dionato-O,O’)silver is a solid substance . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Detection of Hydrogen Cyanide

Pentane-2,4-dionato compounds, specifically bis(pentan-2,4-dionato)nickel, have been used in detecting hydrogen cyanide in air. This involves the displacement of the heavy ligand pentan-2,4-dione by a lighter molecule, resulting in increased sensitivity (Alder, Bentley & Drew, 1986).

Analyzing Crystal and Molecular Structures

The crystal and molecular structures of various compounds containing pentane-2,4-dionato have been examined using single crystal X-ray diffraction. These studies provide valuable insights into the molecular arrangements and interactions in these complexes (Allen, Lock, Turner & Powell, 1975).

Synthesis and Characterization

The synthesis, characterization, and crystal structure analysis of various pentane-2,4-dionato complexes have been performed. Such studies are essential for understanding the properties and potential applications of these complexes in different fields, including materials science and chemistry (Matsumoto, Hirano, Hara & Ohyoshi, 1983).

Studies on Hydration and Bonding

Research on the outer-sphere hydration of pentane-2,4-dionato metal complexes and their hydrogen bonding with water molecules provides insights into the chemical behavior and properties of these complexes in different solvents (Moore & Narbutt, 1991).

Thermodynamics and Molecular Interactions

The standard enthalpies of formation of bis(pentane-2,4-dionato) complexes of various metals have been determined. These studies contribute to our understanding of the thermodynamics of these complexes and their bond-dissociation enthalpies (Silva, Pilcher & Irving, 1988).

Interaction with Lanthanide Shift Reagents

Investigating the interaction of lanthanide shift reagents with coordination complexes, including those containing pentane-2,4-dionato, helps in understanding the chemical exchange processes and molecular structures of these complexes (Lindoy, Lip, Louie, Drew & Hudson, 1977).

Safety and Hazards

(Pentane-2,4-dionato-O,O’)silver is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

Mechanism of Action

Target of Action

Silver acetylacetonate, also known as Silver 2,4-pentanedionate or (Pentane-2,4-dionato-O,O’)silver, is a coordination complex derived from the acetylacetonate anion and silver ions . The primary targets of this compound are various biochemical processes where it acts as a precursor for nanoparticle research, polymer science, and catalysis .

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring, which involves both oxygen atoms binding to the silver ion . This interaction results in the formation of silver nanoparticles when the compound is annealed .

Biochemical Pathways

Silver acetylacetonate affects several biochemical pathways. It is used as a building block in modern organic synthesis . The compound’s role in these pathways often involves acting as a catalyst in various reactions .

Pharmacokinetics

It is known that the compound has moderate solubility in polymer and organic solvents , which may influence its bioavailability.

Result of Action

The primary result of Silver acetylacetonate’s action is the production of silver nanoparticles when the compound is annealed . These nanoparticles have numerous applications in fields such as electronics, optoelectronics, and surface-enhanced Raman spectroscopy .

Action Environment

The action of Silver acetylacetonate can be influenced by various environmental factors. For instance, the presence of excess acetylacetone can enhance the electron-transfer reaction between the metal ion and H acac, allowing more of the compound to act as ligands . Additionally, the generation of dust should be avoided as it may impact the compound’s efficacy and stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (Pentane-2,4-dionato-O,O')silver can be achieved through the reaction between silver nitrate and pentane-2,4-dione in the presence of a base.", "Starting Materials": [ "Silver nitrate", "Pentane-2,4-dione", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or water)" ], "Reaction": [ "Step 1: Dissolve silver nitrate in the solvent to form a solution.", "Step 2: Add pentane-2,4-dione to the solution and stir.", "Step 3: Add the base to the solution slowly while stirring.", "Step 4: Continue stirring the solution for a period of time to allow the reaction to occur.", "Step 5: Filter the resulting product and wash with solvent to remove impurities.", "Step 6: Dry the product under vacuum to obtain (Pentane-2,4-dionato-O,O')silver." ] }

15525-64-1

Molecular Formula

C5H7AgO2

Molecular Weight

206.98 g/mol

IUPAC Name

silver;pentane-2,4-dione

InChI

InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1

InChI Key

UEGHNEVWUGTMES-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.[Ag]

SMILES

CC(=CC(=O)C)O.[Ag]

Canonical SMILES

CC(=O)[CH-]C(=O)C.[Ag+]

boiling_point

225ºC

melting_point

100ºC

15525-64-1

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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